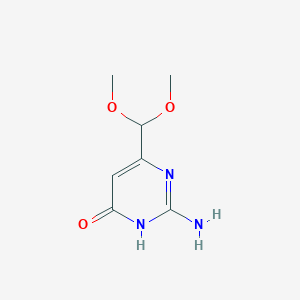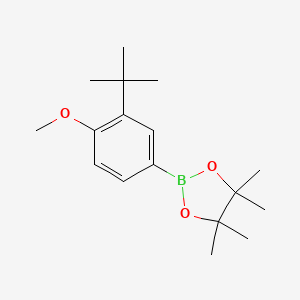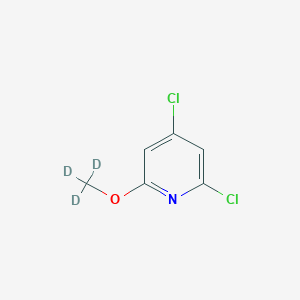
2,4-Dichloro-6-(methoxy-d3)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(methoxy-d3)-pyridine is a deuterated derivative of 2,4-dichloro-6-methoxypyridine. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring. The deuterium atoms in the methoxy group make it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methoxy-d3)-pyridine typically involves the chlorination of 6-methoxypyridine followed by the introduction of deuterium atoms. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxy group is then deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires the use of high-purity deuterated methanol and efficient catalysts to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(methoxy-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reaction conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2,4-diamino-6-(methoxy-d3)-pyridine and 2,4-dithio-6-(methoxy-d3)-pyridine.
Oxidation Reactions: Products include 2,4-dichloro-6-(formyl-d3)-pyridine and 2,4-dichloro-6-(carboxy-d3)-pyridine.
Reduction Reactions: Products include 2,4-dichloro-6-(methoxy-d3)-piperidine.
Applications De Recherche Scientifique
2,4-Dichloro-6-(methoxy-d3)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other deuterated compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(methoxy-d3)-pyridine is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme interactions, leading to altered pharmacokinetics and potentially improved drug efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methoxypyridine: The non-deuterated analog of 2,4-Dichloro-6-(methoxy-d3)-pyridine.
2,4-Dichloro-6-(methoxy-d3)-benzene: A structurally similar compound with a benzene ring instead of a pyridine ring.
2-Methoxy-d3-phenol: Another deuterated compound with a methoxy group attached to a phenol ring.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a deuterated methoxy group on a pyridine ring. This combination of features makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is essential. The deuterium atoms provide distinct advantages in studying reaction mechanisms and metabolic pathways, making this compound a valuable tool in various fields of research.
Propriétés
Numéro CAS |
1185313-52-3 |
|---|---|
Formule moléculaire |
C6H5Cl2NO |
Poids moléculaire |
181.03 g/mol |
Nom IUPAC |
2,4-dichloro-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3/i1D3 |
Clé InChI |
DHWHMXYTPKDBSY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NC(=CC(=C1)Cl)Cl |
SMILES canonique |
COC1=NC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


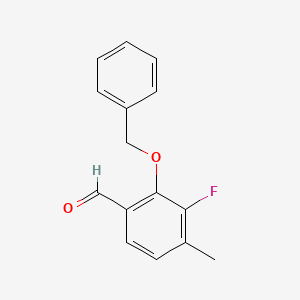

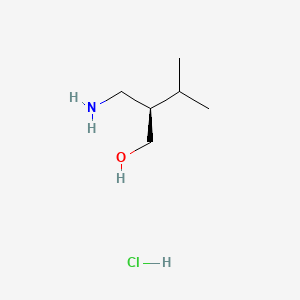

![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
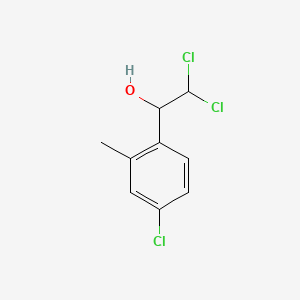
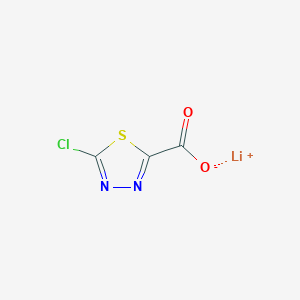
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)


